molecular formula C7H4Br2F3N B1412033 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine CAS No. 1227516-44-0

6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine

Cat. No. B1412033
M. Wt: 318.92 g/mol
InChI Key: NKIYUWMYGDFIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine (6-BBTFP) is a heterocyclic compound containing both a bromine and a trifluoromethyl group. It is a versatile building block for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and materials. The synthesis of 6-BBTFP is relatively straightforward, and its properties make it an ideal candidate for a variety of applications.

Scientific Research Applications

6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In drug discovery, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been used as a scaffold for the synthesis of novel compounds with potential therapeutic applications. In materials science, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been used as a precursor for the synthesis of polymers and other materials.

Mechanism Of Action

The mechanism of action of 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine is not fully understood. However, it is believed that the bromine and trifluoromethyl groups interact with the pyridine ring to form a stable structure, which is essential for its biological activity. Additionally, the trifluoromethyl group is thought to increase the reactivity of the compound, which makes it an ideal candidate for a variety of applications.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine are not fully understood. However, it has been suggested that 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine may act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been shown to interact with proteins, which could potentially lead to its use as a therapeutic agent.

Advantages And Limitations For Lab Experiments

6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions, making it an ideal candidate for a variety of applications. Additionally, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine is relatively non-toxic and has low reactivity, making it safe to handle in the laboratory. However, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine is not soluble in water, which can limit its use in certain applications.

Future Directions

There are several potential future directions for 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine. It could be used as a building block for the synthesis of novel compounds with potential therapeutic applications, such as inhibitors of enzymes involved in the metabolism of drugs and other compounds. Additionally, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine could be used as a precursor for the synthesis of polymers and other materials. Finally, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine could be used to study the biochemical and physiological effects of heterocyclic compounds.

properties

IUPAC Name

6-bromo-3-(bromomethyl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-3-4-1-2-5(9)13-6(4)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIYUWMYGDFIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CBr)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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